2-(Chloromethylthio)benzo[b]thiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7ClS2 |
|---|---|
Molecular Weight |
214.7 g/mol |
IUPAC Name |
2-(chloromethylsulfanyl)-1-benzothiophene |
InChI |
InChI=1S/C9H7ClS2/c10-6-11-9-5-7-3-1-2-4-8(7)12-9/h1-5H,6H2 |
InChI Key |
GXGMGLLDHIRKGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)SCCl |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Investigations of 2 Chloromethylthio Benzo B Thiophene Transformations
Mechanistic Pathways of Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group (-CH₂Cl) of 2-(chloromethylthio)benzo[b]thiophene is an active site for nucleophilic substitution reactions. The mechanistic pathway can vary depending on the reaction conditions and the nature of the nucleophile, primarily following either a bimolecular (Sₙ2) or a unimolecular (Sₙ1) route. However, the presence of the adjacent thioether sulfur atom introduces the significant possibility of anchimeric assistance, also known as neighboring group participation (NGP).
In a typical Sₙ2 mechanism, a nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to a single transition state where the new bond is formed concurrently as the carbon-chlorine bond is broken. This process results in an inversion of stereochemical configuration at the carbon center.
Alternatively, under conditions that favor carbocation formation (e.g., polar protic solvents, weak nucleophiles), an Sₙ1 mechanism might be operative. This pathway would involve the initial slow departure of the chloride ion to form a primary carbocation, which is generally unstable. However, this carbocation could be stabilized by resonance with the adjacent sulfur atom and the benzo[b]thiophene ring system. The carbocation would then be rapidly attacked by a nucleophile.
The most compelling mechanistic feature for this substrate is anchimeric assistance from the thioether sulfur. The lone pair of electrons on the sulfur atom can act as an intramolecular nucleophile, attacking the adjacent carbon and displacing the chloride ion. This results in the formation of a stable, cyclic sulfonium (B1226848) ion intermediate. An external nucleophile then attacks this intermediate, opening the ring. This two-step process, involving two consecutive Sₙ2-like inversions, ultimately leads to a retention of configuration in the final product. The rate of reaction is often significantly accelerated compared to similar alkyl chlorides lacking the neighboring sulfur atom, a hallmark of anchimeric assistance.
Table 1: Comparison of Nucleophilic Substitution Mechanisms at the Chloromethyl Group
| Mechanism | Key Feature | Intermediate | Kinetics | Stereochemistry |
|---|---|---|---|---|
| Sₙ2 | Single-step, concerted reaction. | Pentacoordinate transition state. | Second-order. | Inversion. |
| Sₙ1 | Two-step reaction. | Carbocation. | First-order. | Racemization. |
| NGP | Two-step reaction with intramolecular participation. | Cyclic sulfonium ion. | First-order, accelerated rate. | Retention. |
Electrophilic Aromatic Substitution Dynamics on the Benzo[b]thiophene Ring
The benzo[b]thiophene core is susceptible to electrophilic aromatic substitution (SEAr), with the thiophene (B33073) ring being more activated towards electrophiles than the benzene (B151609) ring. The position of attack is strongly influenced by the existing C2-substituent and the electronic nature of the heterocyclic system.
Regioselectivity and Site-Specificity of Halogenation (e.g., at C3) and Related Electrophilic Processes
Research on C2-substituted benzo[b]thiophene derivatives demonstrates a distinct regioselectivity for electrophilic halogenation, specifically at the C3 position. Studies using sodium hypochlorite (B82951) as a chlorinating agent show that the reaction proceeds preferentially at C3.
The proposed mechanism for this C3-chlorination begins with the interaction of the benzo[b]thiophene sulfur heteroatom with the chlorinating agent. This is thought to form a hypochlorous acidium ion, which then serves as the source for a chloronium ion that bridges the C2 and C3 positions. This bridged intermediate subsequently opens to form a more stable, sulfur-stabilized carbocation at the C2 position. A final rearomatization step yields the C3-chlorinated product. This pathway highlights the specific activation of the C3 position for electrophilic attack, a common feature in benzo[b]thiophene chemistry.
Influence of the Thioether Linkage on Directing Reactivity
The 2-(chloromethylthio) substituent plays a crucial role in directing the outcome of electrophilic aromatic substitution. Thioether groups (-SR) are generally classified as activating, ortho-, para-directing groups in classical aromatic systems. This is due to the ability of the sulfur's lone pairs to donate electron density into the ring via resonance, stabilizing the positively charged intermediate (the sigma complex).
Metal-Catalyzed Cross-Coupling Reactions and Mechanistic Considerations
The functionalization of the benzo[b]thiophene core can be effectively achieved through metal-catalyzed cross-coupling reactions, most notably those employing palladium catalysts. These reactions provide a powerful means to form new carbon-carbon or carbon-heteroatom bonds. A common strategy involves the initial halogenation of the benzo[b]thiophene ring, for example at the C3 position, to create a handle for subsequent coupling reactions like the Suzuki-Miyaura coupling.
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki reaction, involves three primary steps:
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., 3-chlorobenzo[b]thiophene derivative), inserting into the carbon-halogen bond to form a Pd(II) complex.
Transmetallation : The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
While less explored for this compound itself, the chloromethyl group could potentially participate in cross-coupling reactions typical for alkyl halides. However, the reactivity of the C-S bonds and the aromatic C-H bonds presents challenges for selectivity. The more established route involves functionalization of the aromatic core.
Computational Chemistry Approaches to Reaction Mechanism Elucidation
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the complex reaction mechanisms of heterocyclic compounds like this compound.
Density Functional Theory (DFT) Studies on Reaction Pathways
DFT calculations have been instrumental in providing a deeper understanding of the electrophilic C3-chlorination of C2-substituted benzo[b]thiophenes. These studies have been used to map the potential energy surface of the reaction, identifying the structures of intermediates and transition states.
For the C3-chlorination mechanism, DFT calculations support a stepwise pathway. The calculations corroborate the formation of a hypochlorous acidium ion intermediate, which is generated through the interaction of the ring's sulfur atom with the chlorinating agent. The subsequent formation of a bridged C2-C3 chloronium ion and its rearrangement to a sulfur-stabilized C2-carbocation are also supported by the computational models. By calculating the energy barriers for these steps, DFT provides a rationalization for the observed regioselectivity, confirming that chlorination at the C3 position is both kinetically and thermodynamically favored. These computational insights are crucial for validating proposed mechanisms and for predicting the reactivity of related compounds.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Sodium hypochlorite |
Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps
Information regarding the use of the kinetic isotope effect to investigate the rate-determining steps in the reaction mechanisms of this compound is not available in the current body of scientific literature. KIE studies are a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom, whose isotopic composition is varied, is involved in the rate-limiting step of a reaction. Such studies would typically involve synthesizing isotopically labeled versions of this compound (e.g., with deuterium, carbon-13, or chlorine-37) and comparing their reaction rates to the unlabeled compound.
The absence of such studies indicates a significant gap in the mechanistic understanding of this particular compound's reactivity. Future research in this area would be invaluable for a more complete understanding of its chemical behavior.
Derivatization and Synthetic Applications of 2 Chloromethylthio Benzo B Thiophene As a Key Intermediate
Functional Group Interconversions of the Chloromethylthio Moiety
The chloromethylthio group, -SCH₂Cl, is a highly reactive functional handle that allows for selective modifications, primarily through oxidation of the sulfur atom and nucleophilic substitution at the methylene (B1212753) carbon. These transformations are fundamental to elaborating the core structure into a variety of derivatives.
The thioether linkage in 2-(chloromethylthio)benzo[b]thiophene is susceptible to oxidation, allowing for the stepwise conversion to its corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the electronic properties and steric profile of the substituent, providing access to compounds with different chemical and physical characteristics.
The oxidation is typically achieved using controlled amounts of an oxidizing agent. The partial oxidation to the sulfoxide, 2-(chloromethylsulfinyl)benzo[b]thiophene, can be accomplished with one equivalent of an oxidant like hydrogen peroxide (H₂O₂) in a suitable solvent such as acetic acid. nih.gov Further oxidation to the sulfone, 2-(chloromethylsulfonyl)benzo[b]thiophene, is achieved by using an excess of the oxidizing agent or stronger conditions. researchgate.net These reactions are generally high-yielding and proceed without affecting the chloromethyl group, demonstrating chemoselectivity. organic-chemistry.org
| Starting Material | Oxidizing Agent | Product | Oxidation State |
| This compound | H₂O₂ (1 equiv) | 2-(Chloromethylsulfinyl)benzo[b]thiophene | Sulfoxide |
| This compound | H₂O₂ (>2 equiv) | 2-(Chloromethylsulfonyl)benzo[b]thiophene | Sulfone |
| 2-(Chloromethylsulfinyl)benzo[b]thiophene | H₂O₂ (1 equiv) | 2-(Chloromethylsulfonyl)benzo[b]thiophene | Sulfone |
This table illustrates the expected products from the controlled oxidation of the thioether moiety based on general oxidation principles.
The chloromethyl group of the title compound is an excellent electrophile, readily participating in nucleophilic substitution reactions (typically Sₙ2). This reactivity allows for the facile formation of new carbon-heteroatom bonds, serving as a cornerstone for building molecular diversity. A wide array of nucleophiles can be employed to displace the chloride ion.
Nitrogen nucleophiles, such as primary and secondary amines, react to form the corresponding aminomethylthio derivatives. Similarly, oxygen-based nucleophiles like alkoxides or phenoxides yield ethers, while sulfur-based nucleophiles such as thiols or thiolates produce dithioethers. msu.edumasterorganicchemistry.com These reactions are typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated. The high nucleophilicity of thiols and amines makes them particularly effective reactants in these substitutions. msu.edu
| Nucleophile (Nu-H) | Reagent/Conditions | Product Structure | Bond Formed |
| Primary Amine (R-NH₂) | Base (e.g., Et₃N), Solvent (e.g., CH₃CN) | C₈H₅S-SCH₂-NHR | C-N |
| Thiol (R-SH) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | C₈H₅S-SCH₂-SR | C-S |
| Alcohol (R-OH) | Strong Base (e.g., NaH), Solvent (e.g., THF) | C₈H₅S-SCH₂-OR | C-O |
| Azide (N₃⁻) | NaN₃, Solvent (e.g., DMSO) | C₈H₅S-SCH₂-N₃ | C-N |
This table presents representative nucleophilic substitution reactions and the resulting products, based on the established reactivity of chloromethyl thioethers.
Construction of Fused and Spiroheterocyclic Systems
The reactivity of this compound can be harnessed to construct more rigid and complex polycyclic systems. Through intramolecular cyclization strategies, the chloromethylthio group can react with another functional group positioned elsewhere on the benzo[b]thiophene ring or on a pre-attached substituent.
For instance, if a nucleophilic group (e.g., -OH, -NH₂, -SH) is present at the C3 position of the benzo[b]thiophene core, an intramolecular Sₙ2 reaction can lead to the formation of a new five-membered ring fused to the thiophene (B33073) portion of the scaffold. Such strategies are well-documented for creating fused systems like benzo[b]thieno[3,2-b]indoles from appropriately substituted precursors. rsc.org While direct examples using the 2-(chloromethylthio) group are not prevalent, the principle of using a reactive electrophile at the C2 position to engage a nucleophile at C3 is a valid synthetic approach for ring annulation. ccspublishing.org.cn
Utilization as a Versatile Synthon in Complex Organic Synthesis
A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during synthesis. Due to its defined and reliable reactivity, this compound serves as an excellent synthon for introducing the "benzo[b]thien-2-ylmethylthio" moiety into a larger target molecule.
In multi-step syntheses, this compound can be used to connect different molecular fragments. For example, the nucleophilic displacement of the chloride can attach the entire benzo[b]thiophene unit to a complex core, leveraging the C-Cl bond's reactivity. This approach is valuable in medicinal chemistry and materials science, where the benzo[b]thiophene scaffold is known to impart desirable electronic or biological properties. ingentaconnect.com
Development of Advanced Materials Precursors (e.g., Organic Semiconductors)
The benzo[b]thiophene core is a key component in many high-performance organic semiconductor materials. ingentaconnect.com Notably, the fused system nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT) and its derivatives are renowned for their excellent charge-transport properties in organic field-effect transistors (OFETs). acs.org
This compound can be envisioned as a critical precursor for synthesizing these advanced materials. For instance, it could be used in synthetic routes that build the BTBT core. A plausible strategy involves converting the chloromethylthio group into a more suitable functional group for palladium-catalyzed cross-coupling reactions or intramolecular cyclizations designed to form the second benzothiophene unit. nih.govrsc.org The ability to functionalize the benzo[b]thiophene core via the chloromethylthio group provides a pathway to tune the electronic properties and solid-state packing of the resulting semiconductor materials, which are critical factors for device performance. rsc.orgmdpi.com
Advanced Spectroscopic and Spectrometric Characterization for Structural and Electronic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-(Chloromethylthio)benzo[b]thiophene, ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the benzo[b]thiophene core and the chloromethyl group. The aromatic region would likely display a complex set of multiplets corresponding to the four protons on the benzene (B151609) ring (H4, H5, H6, and H7). Their specific chemical shifts and coupling patterns would be influenced by the electron-donating sulfur atom and the electron-withdrawing thioether group. The proton on the thiophene (B33073) ring (H3) would appear as a singlet, typically in the range of 7.0-7.5 ppm. The most downfield signals are expected to be from the protons on the benzene ring adjacent to the sulfur atom. A key diagnostic signal would be a singlet for the two protons of the chloromethyl (-CH₂Cl) group, anticipated to appear in the range of 4.5-5.0 ppm due to the deshielding effects of both the sulfur and chlorine atoms.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The benzo[b]thiophene core would exhibit eight distinct signals in the aromatic region (approximately 120-145 ppm). The carbon atom C2, bonded to the chloromethylthio group, would be significantly influenced by the electronegative sulfur and chlorine atoms, affecting its chemical shift. The carbon of the chloromethyl group (-CH₂Cl) is expected to appear in the aliphatic region, likely between 40 and 50 ppm.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons in the benzene ring, while an HSQC spectrum would correlate each proton with its directly attached carbon atom.
Predicted ¹H and ¹³C NMR Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
|---|---|---|---|
| Position | Chemical Shift (ppm) | Position | Chemical Shift (ppm) |
| -CH₂Cl | 4.5 - 5.0 (s) | -CH₂Cl | 40 - 50 |
| H3 | 7.0 - 7.5 (s) | C2 | 135 - 145 |
| Aromatic Protons | 7.2 - 8.0 (m) | C3 | 120 - 130 |
| Aromatic Carbons | 120 - 140 |
Mass Spectrometry (MS and HRMS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₇ClS₂), the expected exact mass can be calculated.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The presence of chlorine and two sulfur atoms would produce a characteristic isotopic pattern in the mass spectrum, which would serve as a definitive confirmation of the elemental composition.
Fragmentation Analysis: Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing structural information. Key fragmentation pathways would likely involve the loss of a chlorine radical (Cl•), the chloromethyl group (•CH₂Cl), and potentially cleavage of the C-S bonds. The benzo[b]thiophene cation would be an expected stable fragment.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Comment |
|---|---|---|
| [M]⁺• | ~214 | Molecular ion with characteristic isotope pattern for Cl and S |
| [M - Cl]⁺ | ~179 | Loss of chlorine |
| [M - CH₂Cl]⁺ | ~165 | Loss of chloromethyl group |
| [C₈H₅S]⁺ | ~133 | Benzo[b]thiophene fragment |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H, C=C, C-S, and C-Cl bonds. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-S stretching vibration would likely be found in the 600-800 cm⁻¹ range. A key diagnostic peak would be the C-Cl stretching vibration of the chloromethyl group, which is expected to appear in the region of 650-800 cm⁻¹.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-Cl Stretch | 650 - 800 |
| C-S Stretch | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzo[b]thiophene core is a chromophore that absorbs UV radiation. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) would be expected to show absorption bands characteristic of the π → π* transitions of the aromatic system. The presence of the sulfur atoms and the chloromethylthio substituent would influence the position and intensity of these absorption maxima (λₘₐₓ). It is anticipated that the spectrum would exhibit multiple absorption bands in the UV region, likely between 200 and 350 nm.
Advanced Analytical Techniques for Purity Assessment and Reaction Monitoring
The synthesis of this compound would require monitoring and the final product would need its purity assessed. High-Performance Liquid Chromatography (HPLC), particularly with a UV detector, would be an effective method for both reaction monitoring and purity determination. A suitable reversed-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) would likely provide good separation of the product from starting materials and byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed for purity analysis, providing simultaneous separation and mass identification of volatile components. Thin-Layer Chromatography (TLC) would serve as a rapid and convenient tool for qualitative reaction monitoring.
Theoretical and Computational Chemistry Studies of 2 Chloromethylthio Benzo B Thiophene and Its Reactivity
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to exploring the electronic environment of 2-(Chloromethylthio)benzo[b]thiophene. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing detailed information about the molecule's orbitals and energy. sci-hub.se Such calculations are crucial for understanding the stability and inherent reactivity of the compound. For instance, DFT calculations have been effectively used to study the reaction profiles and intermediates in the functionalization of the benzo[b]thiophene ring. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, indicating sites of nucleophilicity, while the LUMO is the most likely to accept electrons, highlighting electrophilic sites. researchgate.net
For this compound, an FMO analysis would reveal the distribution of these key orbitals. The electron-rich benzo[b]thiophene ring system, particularly the sulfur heteroatom and the π-conjugated system, is expected to contribute significantly to the HOMO. mdpi.com The LUMO, conversely, would likely be distributed across the aromatic system and influenced by the electron-withdrawing chloromethylthio group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net Theoretical studies on related benzothiophene (B83047) derivatives have shown that modifications to the core structure significantly influence the energies of these frontier orbitals. mdpi.com
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis
| Term | Description | Predicted Location/Influence on this compound |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; region of high electron density, acts as an electron donor. | Likely localized on the electron-rich benzo[b]thiophene ring and the thioether sulfur atom. |
| LUMO | Lowest Unoccupied Molecular Orbital; region susceptible to nucleophilic attack, acts as an electron acceptor. | Likely distributed over the π-system and influenced by the electronegative chlorine atom. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap would imply higher reactivity for the molecule. |
The distribution of electron density within a molecule governs its electrostatic interactions. An electrostatic potential (ESP) map is a valuable visualization tool that illustrates the charge distribution on the molecule's surface. On an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net
In a computed ESP map for this compound, regions of high electron density and negative potential would be expected around the electronegative sulfur and chlorine atoms. researchgate.net The π-electron cloud of the aromatic benzo[b]thiophene ring would also influence the potential, creating a nuanced surface with both positive and negative regions. This detailed charge mapping helps predict how the molecule will interact with other polar molecules, ions, or biological targets.
Molecular Modeling of Intermolecular Interactions
The physical properties and behavior of this compound in a condensed phase are dictated by its intermolecular interactions. Molecular modeling can simulate how molecules of this compound interact with each other and with solvent molecules. Key interactions for this molecule would include:
π-π Stacking: The planar, aromatic benzo[b]thiophene rings can stack on top of one another, a common and significant interaction in conjugated systems that influences crystal packing and electronic properties. nih.gov
Dipole-Dipole Interactions: The presence of polar C-S and C-Cl bonds creates a molecular dipole, leading to electrostatic interactions with neighboring molecules.
Computational studies on similar thiophene-based systems have successfully quantified the strength of these interactions, confirming that van der Waals dispersion and π-π stacking are often the dominant binding forces. nih.gov Understanding these interactions is crucial for predicting solubility, melting point, and the morphology of thin films in materials science applications.
Reaction Pathway Simulations and Transition State Analysis
To understand the chemical reactivity of this compound in detail, computational chemists simulate potential reaction pathways. By calculating the energy of the system along a reaction coordinate, it is possible to identify intermediates, transition states, and determine the activation energy for a given chemical transformation. researchgate.net
For this compound, a key reaction to simulate would be the nucleophilic substitution at the methylene (B1212753) carbon of the chloromethyl group, as the chlorine atom is a good leaving group. Transition state analysis for this S N 2 reaction would involve locating the highest energy point on the reaction pathway, which corresponds to the transition state structure. The calculated activation energy provides a quantitative measure of the reaction rate. Similarly, reactions involving the benzo[b]thiophene ring, such as electrophilic aromatic substitution, can be modeled. DFT calculations have been used to elucidate the mechanism of chlorination at the C3 position of other benzo[b]thiophene derivatives, successfully mapping the stepwise formation of intermediates and transition states. researchgate.net
Prediction of Spectroscopic Signatures
Quantum chemical calculations can accurately predict various spectroscopic signatures for this compound, which are invaluable for its identification and characterization.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts for ¹H and ¹³C NMR spectra. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, predicted spectra can be generated and compared with experimental data to confirm the molecular structure. nih.gov
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be computed, corresponding to the peaks in an IR spectrum. This allows for the assignment of specific bands to the stretching and bending of particular bonds, such as C-H, C=C, C-S, and C-Cl, aiding in structural confirmation. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic transitions of a molecule. mdpi.com These calculations yield the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which can be directly compared to an experimental UV-Vis spectrum to understand the electronic structure and π-conjugated system of the molecule. nih.gov
These predicted spectra serve as a powerful complement to experimental work, aiding in the structural elucidation of newly synthesized compounds and providing a deeper understanding of their electronic and vibrational properties.
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies for Benzo[b]thiophene Chloromethylthio Derivatives
The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of 2-(Chloromethylthio)benzo[b]thiophene. While general methods for the synthesis of benzo[b]thiophene derivatives are well-established, specific and high-yielding methodologies for the introduction of the chloromethylthio group at the 2-position are still in their infancy. Future research will likely focus on the following areas:
Direct Chloromethylthiolation: A primary objective will be the development of methods for the direct introduction of the -SCH₂Cl group onto the benzo[b]thiophene core. This could potentially be achieved through electrophilic substitution reactions using a suitable chloromethylthiolating agent. The regioselectivity of such reactions will be a critical aspect to control, aiming for exclusive substitution at the electron-rich 2-position of the benzo[b]thiophene ring.
Multi-step Synthetic Sequences: In the absence of a direct method, multi-step sequences will be explored. A plausible approach involves the initial preparation of 2-mercaptobenzo[b]thiophene, followed by its reaction with a suitable one-carbon electrophile containing a chlorine atom. The optimization of reaction conditions to maximize yield and minimize side products will be a key challenge.
| Potential Synthetic Route | Key Reagents and Conditions | Anticipated Challenges |
| Direct Chloromethylthiolation | Benzo[b]thiophene, Chloromethylsulfenyl chloride (ClSCH₂Cl), Lewis acid catalyst | Control of regioselectivity, stability of the reagent |
| Two-Step Synthesis via Thiol | 1. Benzo[b]thiophene, n-BuLi, Sulfur2. 2-Mercaptobenzo[b]thiophene, Chloroacetyl chloride, Reducing agent | Harsh reaction conditions, potential for over-reaction or side product formation |
Exploration of Undiscovered Reactivity Patterns
The dual reactivity of the chloromethylthio group offers a rich landscape for chemical exploration. The chlorine atom is a good leaving group, making the methylene (B1212753) carbon susceptible to nucleophilic attack. Simultaneously, the sulfur atom can participate in various transformations. Future research is expected to delve into these undiscovered reactivity patterns.
Nucleophilic Substitution Reactions: A significant area of investigation will be the reaction of this compound with a wide array of nucleophiles. This would provide access to a diverse library of new benzo[b]thiophene derivatives with tailored properties. The reactivity of the C-Cl bond is anticipated to be high, potentially proceeding through an Sₙ1-type mechanism due to the stabilizing effect of the adjacent sulfur atom on the resulting carbocation.
Transformations of the Thioether Linkage: The sulfur atom in the thioether linkage can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the electronic properties and reactivity of the molecule. Furthermore, reactions involving the cleavage of the C-S bond could open up pathways to other functionalized benzo[b]thiophenes.
| Reaction Type | Potential Reagents | Expected Products |
| Nucleophilic Substitution | Amines, Alcohols, Thiols, Cyanide | 2-(Aminomethylthio)benzo[b]thiophenes, 2-(Alkoxymethylthio)benzo[b]thiophenes, etc. |
| Oxidation | m-CPBA, H₂O₂ | 2-(Chloromethylsulfinyl)benzo[b]thiophene, 2-(Chloromethylsulfonyl)benzo[b]thiophene |
| Reductive Cleavage | Raney Nickel | 2-Methylbenzo[b]thiophene |
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry will be an indispensable tool in guiding the synthetic and reactivity studies of this compound. Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into the molecule's electronic structure, stability, and reactivity.
Predicting Reaction Pathways and Regioselectivity: Computational models can be employed to predict the most favorable sites for electrophilic and nucleophilic attack on the this compound molecule. This will be crucial in designing synthetic strategies and understanding the outcomes of various reactions. For instance, the calculated electrostatic potential map can highlight the electron-rich and electron-poor regions of the molecule, thereby predicting its reactivity towards different reagents.
Elucidating Reaction Mechanisms: Theoretical calculations can be used to model the transition states and intermediates of proposed reaction mechanisms. This will allow for a deeper understanding of the factors that control the reaction rates and product distributions. For example, the energy profile for the Sₙ1 versus Sₙ2 substitution at the chloromethyl group can be calculated to determine the more likely pathway.
| Computational Method | Predicted Property | Relevance to Research |
| Density Functional Theory (DFT) | Molecular orbital energies (HOMO/LUMO), Electrostatic potential, Bond dissociation energies | Prediction of reactivity, regioselectivity, and thermodynamic stability |
| Ab initio Molecular Dynamics | Reaction pathways and transition states | Elucidation of reaction mechanisms and prediction of kinetic products |
Integration in Supramolecular Chemistry and Advanced Materials Design
The unique structural and electronic features of the benzo[b]thiophene core make it an attractive building block for the design of novel supramolecular assemblies and advanced materials. The introduction of the reactive chloromethylthio group provides a handle for further functionalization and integration into larger systems.
Self-Assembly and Crystal Engineering: The sulfur atom in the benzo[b]thiophene ring and the thioether linkage can participate in non-covalent interactions, such as chalcogen bonding and π-π stacking. These interactions can be harnessed to direct the self-assembly of this compound and its derivatives into well-defined supramolecular structures. The ability to modify the molecule through the chloromethyl group will allow for the fine-tuning of these interactions and the resulting architectures.
Organic Electronics and Conducting Polymers: Benzo[b]thiophene-containing polymers have shown promise as organic semiconductors. benthamdirect.comingentaconnect.com The this compound monomer could be polymerized, or copolymerized with other monomers, to create novel conducting polymers. The presence of the sulfur-rich backbone is expected to facilitate charge transport. The properties of these materials could be further tuned by post-polymerization modification of the chloromethyl groups. Theoretical studies have shown that the band gap of polythiophenes can be tuned by substituents, a principle that could be applied to polymers derived from this compound.
| Application Area | Key Molecular Feature | Potential Advancement |
| Supramolecular Chemistry | Sulfur atoms for non-covalent interactions, modifiable side chain | Design of novel liquid crystals, gels, and porous materials |
| Advanced Materials | π-conjugated benzo[b]thiophene core, polymerizable group | Development of new organic semiconductors for transistors and solar cells benthamdirect.comingentaconnect.com |
Q & A
Basic: What established synthetic routes exist for 2-(chloromethylthiophen-3-yl)benzo[b]thiophene derivatives?
The primary methods include:
- Pd-catalyzed cross-coupling : Utilizing 2-iodothiophenol and terminal alkynes (e.g., phenylacetylene) under Pd(II) catalysis, achieving moderate to good yields (up to 87%) . This method is favored for its regioselectivity and compatibility with diverse substituents.
- Condensation reactions : 2-Mercaptoacetone reacts with halobenzaldehydes or benzonitriles in water-mediated conditions, enabling single-step synthesis of acetyl-substituted derivatives with easy purification .
- Fiesselmann thiophene synthesis : Applied to construct 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes, particularly useful for semiconductor material precursors .
Advanced: How can conflicting spectroscopic data for substituted benzo[b]thiophene derivatives be systematically resolved?
Discrepancies in NMR or IR spectra often arise from conformational flexibility or solvent effects. Key strategies include:
- Comparative analysis : Cross-reference with X-ray crystallography data (if available) to confirm bond angles and substituent orientations .
- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering in thiophene) that may obscure resonance splitting .
- Computational validation : Density Functional Theory (DFT) simulations can predict chemical shifts and vibrational modes, aiding assignment of ambiguous peaks .
Basic: What spectroscopic techniques are critical for characterizing 2-(chloromethylthio)benzo[b]thiophene?
- ¹H/¹³C NMR : Essential for confirming substitution patterns and chloromethylthio group integration. For example, the chloromethyl group typically appears as a singlet at ~4.5 ppm (¹H) .
- IR spectroscopy : The thiophene ring’s C-S stretching vibration near 680–720 cm⁻¹ and chloromethyl C-Cl stretch at ~600–800 cm⁻¹ are diagnostic .
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns, particularly for bromo- or fluoro-substituted analogs .
Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions on benzo[b]thiophene cores?
- Directing groups : Electron-donating groups (e.g., methoxy) at the 3-position direct electrophiles to the 2-position via resonance effects, as seen in cannabinoid receptor ligand synthesis .
- Steric control : Bulky substituents (e.g., tert-butyl) at the 4-position of phenylacetylene coupling partners hinder undesired para-substitution .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophile activation, favoring α-position substitution in thiophene rings .
Basic: What experimental design considerations are critical for evaluating biological activity of 2-substituted benzo[b]thiophenes?
- Toxicity screening : Prioritize in vitro assays (e.g., hepatocyte viability) due to thiophene’s potential hepatotoxicity .
- Receptor binding assays : Use radiolabeled ligands (e.g., ³H-CP55,940 for cannabinoid receptors) to quantify affinity, as demonstrated for 2-(4-methoxyphenyl) derivatives .
- Metabolic stability : Incubate compounds with liver microsomes to assess CYP450-mediated degradation .
Advanced: How can contradictory reports on the fluorescence properties of benzo[b]thiophene derivatives be reconciled?
- Quantum yield measurement standardization : Ensure consistent solvent polarity and excitation wavelengths. For example, fluorescence quantum yields up to 1.0 were reported in non-polar solvents like cyclohexane .
- Substituent effects : Electron-withdrawing groups (e.g., sulfonyl) reduce π-π stacking, enhancing emission intensity, while electron-donating groups may quench fluorescence via charge transfer .
- Aggregation studies : Use dynamic light scattering (DLS) to correlate aggregation-induced emission (AIE) with concentration-dependent data .
Basic: What computational methods predict the electronic properties of this compound for material science applications?
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to estimate HOMO-LUMO gaps, critical for semiconductor performance .
- Molecular dynamics (MD) : Simulate thin-film morphology to assess charge carrier mobility in organic field-effect transistors (OFETs) .
- Crystal packing analysis : Tools like Mercury® predict π-stacking distances, influencing conductivity in solid-state devices .
Advanced: What challenges arise in scaling up Pd-catalyzed syntheses of 2-substituted benzo[b]thiophenes?
- Catalyst loading : High Pd costs necessitate ligand optimization (e.g., XPhos) to reduce metal usage while maintaining turnover numbers (TONs) .
- Purification : Column chromatography becomes impractical; switch to recrystallization or acid-base extraction for gram-scale production .
- Side reactions : Homocoupling of alkynes can occur at >1 mmol scales; mitigate via slow addition of reactants and strict oxygen exclusion .
Basic: What safety protocols are essential when handling chloromethylthio-substituted thiophenes?
- Ventilation : Use fume hoods due to volatile chloromethyl intermediates .
- Personal protective equipment (PPE) : Nitrile gloves and goggles to prevent skin/eye contact with corrosive byproducts (e.g., HCl gas) .
- Waste disposal : Neutralize reaction quench residues with sodium bicarbonate before disposal .
Advanced: How does the stability of this compound vary under photolytic vs. thermal conditions?
- Photodegradation : UV exposure (254 nm) cleaves the C-S bond, forming benzo[b]thiophene and chloromethane, as confirmed by GC-MS .
- Thermal stability : Decomposition above 150°C generates sulfur dioxide and chlorinated aromatics; TGA-DSC analysis is recommended for storage guidelines .
- Solution stability : Store in amber vials at –20°C under inert gas to prevent hydrolysis of the chloromethylthio group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
